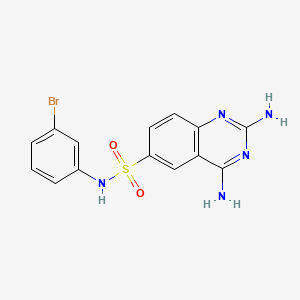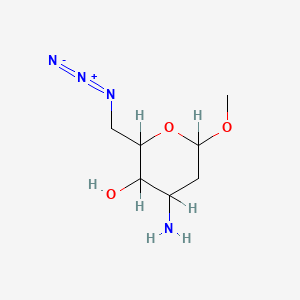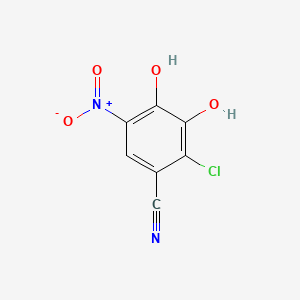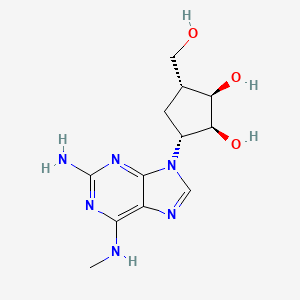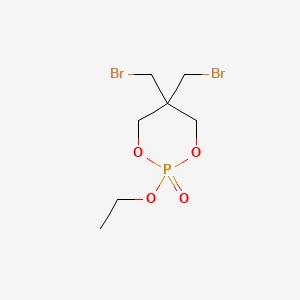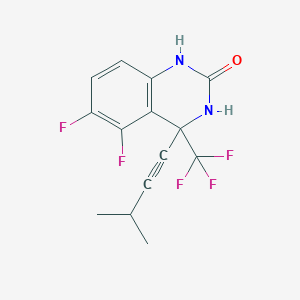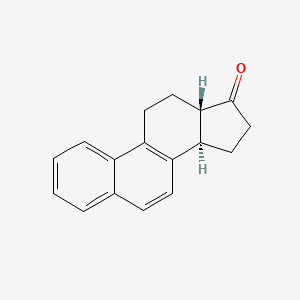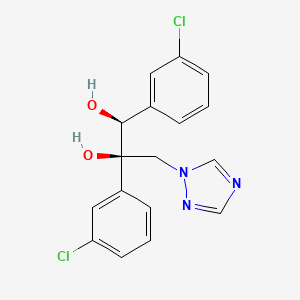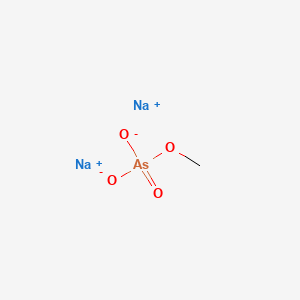
Arsenic acid, monomethyl ester, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl sodium arsenate, also known as disodium methyl arsonate, is an organoarsenic compound with the chemical formula CH₃AsO₃Na₂. It is a colorless, water-soluble solid derived from methanearsonic acid. This compound is primarily used as a herbicide and has been widely applied in agricultural settings to control weeds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl sodium arsenate can be synthesized through the reaction of methanearsonic acid with sodium hydroxide. The reaction typically involves dissolving methanearsonic acid in water and then adding sodium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of methyl sodium arsenate.
Industrial Production Methods
In industrial settings, the production of methyl sodium arsenate involves large-scale synthesis using similar reaction conditions. The process includes the careful control of temperature and pH to ensure the complete conversion of methanearsonic acid to methyl sodium arsenate. The final product is then purified and crystallized for use as a herbicide.
Chemical Reactions Analysis
Types of Reactions
Methyl sodium arsenate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form arsenate compounds.
Reduction: It can be reduced to form arsenite compounds.
Substitution: It can undergo substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc in hydrochloric acid are often used.
Substitution: Various nucleophiles can be used to replace the methyl group under appropriate conditions.
Major Products Formed
Oxidation: Arsenate compounds.
Reduction: Arsenite compounds.
Substitution: Organoarsenic compounds with different functional groups.
Scientific Research Applications
Methyl sodium arsenate has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other organoarsenic compounds.
Biology: Studied for its effects on biological systems, particularly its toxicity and environmental impact.
Medicine: Investigated for its potential use in treating certain types of cancer due to its arsenic content.
Industry: Applied as a herbicide in agriculture to control weed growth.
Mechanism of Action
The mechanism of action of methyl sodium arsenate involves its interaction with cellular components, leading to the inhibition of essential biological processes. It primarily targets enzymes involved in cellular respiration and energy production, disrupting the normal function of cells. The compound can also induce oxidative stress, leading to cell damage and death.
Comparison with Similar Compounds
Similar Compounds
Monosodium methyl arsenate: Another organoarsenic herbicide with similar properties but different sodium content.
Cacodylic acid: An organoarsenic compound used as a herbicide and in chemical research.
Arsenate compounds: Inorganic arsenic compounds with similar toxicological profiles.
Uniqueness
Methyl sodium arsenate is unique due to its specific chemical structure, which allows it to be highly effective as a herbicide. Its water solubility and stability make it suitable for agricultural applications, and its ability to undergo various chemical reactions makes it a valuable reagent in scientific research.
Properties
CAS No. |
6596-94-7 |
|---|---|
Molecular Formula |
CH3AsNa2O4 |
Molecular Weight |
199.93 g/mol |
IUPAC Name |
disodium;methoxy-dioxido-oxo-λ5-arsane |
InChI |
InChI=1S/CH5AsO4.2Na/c1-6-2(3,4)5;;/h1H3,(H2,3,4,5);;/q;2*+1/p-2 |
InChI Key |
GFGRYFOPHMNARO-UHFFFAOYSA-L |
Canonical SMILES |
CO[As](=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



